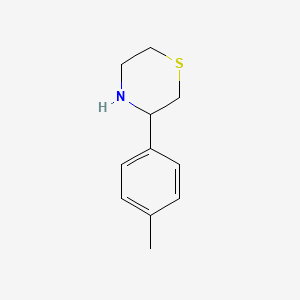

3-(4-Methylphenyl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylphenyl)thiomorpholine is an organic compound characterized by a thiomorpholine ring substituted with a 4-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile attacking the benzyl chloride.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

3-(4-Methylphenyl)thiomorpholine exhibits a range of biological activities, making it a valuable scaffold in drug discovery. The following table summarizes its notable pharmacological applications:

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals.

- Synthetic Routes : The synthesis of this compound can involve several methods, including:

- N-alkylation of thiomorpholine with 4-methylphenyl halides.

- Reaction with isocyanates to form urea derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiomorpholine derivatives, including this compound, against resistant strains of bacteria. The results indicated significant inhibition against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: DPP-IV Inhibition

Research focused on the synthesis and biological evaluation of DPP-IV inhibitors derived from thiomorpholine compounds. The study highlighted that modifications at the phenyl ring significantly enhanced the inhibitory activity against DPP-IV, with some derivatives achieving IC50 values below 5 µM . This positions this compound as a candidate for diabetes management.

Mécanisme D'action

The mechanism by which 3-(4-Methylphenyl)thiomorpholine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding sites, altering their activity. The thiomorpholine ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparaison Avec Des Composés Similaires

Thiomorpholine: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less active in certain biological contexts.

4-Methylthiomorpholine: Similar but with the methyl group directly attached to the thiomorpholine ring rather than the phenyl ring.

Uniqueness: 3-(4-Methylphenyl)thiomorpholine is unique due to the presence of both the thiomorpholine ring and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination enhances its potential for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its properties for various scientific and industrial purposes.

Activité Biologique

3-(4-Methylphenyl)thiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound belongs to the thiomorpholine class of compounds, which are characterized by a six-membered ring containing sulfur and nitrogen. This structural feature contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that thiomorpholine derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiomorpholine derivatives against Mycobacterium smegmatis, revealing that certain derivatives displayed potent activity at concentrations as low as 7.81 μg/mL .

Table 1: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 7.81 μg/mL |

| Compound 7b | Mycobacterium smegmatis | 7.81 μg/mL |

| Compound 7c | Mycobacterium smegmatis | 15.62 μg/mL |

2. Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been extensively studied. For instance, a series of compounds including those derived from thiomorpholine were tested against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). Results demonstrated promising antiproliferative effects, with some derivatives showing IC50 values in the micromolar range .

Table 2: Anticancer Activity of Thiomorpholine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Compound A | HeLa | 10 |

| Compound B | A-549 | 20 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : Studies suggest that thiomorpholines may inhibit key enzymes involved in metabolic pathways, such as squalene synthase, which is crucial for cholesterol biosynthesis .

- Membrane Interaction : The compound's hydrophobic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and leading to cell death in microbial and cancer cells .

Case Studies

- Antimicrobial Evaluation : A study conducted on various thiomorpholine derivatives highlighted the effectiveness of these compounds against resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the thiomorpholine structure could enhance antimicrobial efficacy .

- Anticancer Research : In vitro studies demonstrated that certain thiomorpholine derivatives significantly inhibited the growth of cancer cells through apoptosis induction. The research suggested that these compounds could be developed into novel chemotherapeutic agents .

Propriétés

IUPAC Name |

3-(4-methylphenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXJMYXPPQMZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CSCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.